molecular formula C16H23F6N3O2 B2451292 1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide CAS No. 862731-66-6

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

Cat. No.: B2451292
CAS No.: 862731-66-6
M. Wt: 403.369
InChI Key: TVSQGRULPHJNSE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide typically involves the following steps :

  • Formation of 1-Octyl-3-methylimidazolium Chloride

      Reactants: 1-Methylimidazole and 1-Chlorooctane.

      Conditions: The reaction is carried out in an organic solvent such as acetonitrile, under reflux conditions for several hours.

      Product: 1-Octyl-3-methylimidazolium chloride.

  • Anion Exchange to Form this compound

      Reactants: 1-Octyl-3-methylimidazolium chloride and lithium bis((trifluoromethyl)sulfonyl)imide.

      Conditions: The reaction mixture is stirred at room temperature in the presence of water or an organic solvent.

      Product: this compound is obtained after purification, typically by extraction and drying.

Chemical Reactions Analysis

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including :

  • Substitution Reactions

      Reagents: Halides, alkylating agents.

      Conditions: Typically carried out in organic solvents at elevated temperatures.

      Products: Substituted imidazolium salts.

  • Oxidation and Reduction Reactions

      Reagents: Common oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride).

      Conditions: These reactions are usually performed under controlled temperatures and in the presence of catalysts.

      Products: Oxidized or reduced forms of the imidazolium compound.

  • Complex Formation

      Reagents: Metal salts.

      Conditions: Reactions are carried out in solution, often at room temperature.

      Products: Metal-imidazolium complexes.

Scientific Research Applications

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide has a wide range of applications in scientific research :

  • Chemistry

      Solvent: Used as a green solvent in organic synthesis due to its low volatility and high thermal stability.

      Catalysis: Acts as a catalyst or co-catalyst in various chemical reactions, enhancing reaction rates and selectivity.

  • Biology

      Enzyme Stabilization: Used to stabilize enzymes in biocatalysis, improving their activity and stability.

      Cell Culture: Employed in cell culture media to enhance cell growth and viability.

  • Medicine

      Drug Delivery: Investigated for use in drug delivery systems due to its ability to solubilize a wide range of pharmaceutical compounds.

      Antimicrobial Activity: Exhibits antimicrobial properties, making it a potential candidate for use in antimicrobial formulations.

  • Industry

      Electrolytes: Used in the production of electrolytes for batteries and supercapacitors, improving their performance and stability.

      Separation Processes: Applied in separation processes such as liquid-liquid extraction and gas absorption.

Comparison with Similar Compounds

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide can be compared with other similar ionic liquids :

  • 1-Butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

      Differences: Shorter alkyl chain (butyl vs. octyl) results in different solubility and viscosity properties.

      Applications: Similar applications in catalysis and electrochemistry, but with different performance characteristics.

  • 1-Ethyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

      Differences: Even shorter alkyl chain (ethyl vs. octyl) affects its physical properties and solubility.

      Applications: Used in similar applications but may offer different advantages in terms of reaction rates and selectivity.

  • 1-Hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

      Differences: Intermediate alkyl chain length (hexyl vs. octyl) provides a balance between solubility and viscosity.

      Applications: Employed in similar fields with varying degrees of efficiency and performance.

Properties

IUPAC Name

1-methyl-3-octylimidazol-1-ium;2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)ethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N2.C4HF6NO2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;5-3(6,7)1(12)11-2(13)4(8,9)10/h10-12H,3-9H2,1-2H3;(H,11,12,13)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSQGRULPHJNSE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C[N+](=C1)C.C(=NC(=O)C(F)(F)F)(C(F)(F)F)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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